Glycinamide serves as a valuable tool for studying protein-protein interactions (PPIs). Its small size and ability to mimic the peptide bond structure of proteins allow it to competitively bind to protein-protein interaction sites. Researchers can utilize glycinamide to disrupt specific PPIs, helping to elucidate protein function and identify potential therapeutic targets in diseases where protein interactions play a crucial role [].
For instance, studies have employed glycinamide to investigate the interaction between proteins involved in neurodegenerative diseases like Alzheimer's and Parkinson's []. By disrupting these interactions, researchers gain insights into the disease mechanisms and pave the way for the development of drugs that target these interactions.
Glycinamide's chemical properties make it a useful reagent in organic synthesis. Its amide functionality allows it to participate in various reactions, such as peptide bond formation and acylation reactions. Additionally, its hygroscopic nature (readily absorbs moisture) makes it a suitable drying agent for solvents, particularly for removing water from organic solutions.
In organic synthesis, glycinamide can act as a glycine protecting group. This means it can be attached to the amino group of glycine during a synthesis to prevent unwanted side reactions, and then later removed under specific conditions to reveal the free amino group for further reactions.
Glycinamide itself is not a widely used drug; however, it holds promise as a building block for the design and synthesis of novel pharmaceuticals. Its biocompatible nature and ability to form various derivatives make it an attractive starting material for drug discovery efforts. Researchers can modify the structure of glycinamide to create new compounds with potential therapeutic properties [].
For example, some studies have explored glycinamide derivatives as potential anti-cancer agents due to their ability to inhibit the growth of cancer cells []. Further research is ongoing to evaluate the efficacy and safety of these derivatives as potential cancer treatments.
Glycinamide is an organic compound with the molecular formula and is classified as the amide derivative of glycine, the simplest amino acid. It appears as a white, water-soluble solid and has a molecular weight of approximately 74.08 g/mol. Glycinamide is notable for its role in biochemical processes, particularly in the synthesis of glycineamide ribonucleotide, which is a crucial intermediate in de novo purine biosynthesis .
Glycinamide exhibits several biological activities. It acts as a ligand for transition metals and plays a role in metabolic pathways involving purine biosynthesis. Specifically, glycinamide ribonucleotide transformylase catalyzes the conversion of glycinamide into glycineamide ribonucleotide, highlighting its importance in nucleotide synthesis . Furthermore, glycinamide hydrochloride, a salt form of glycinamide, serves as a buffering agent in cell culture applications due to its pKa near physiological pH .
Glycinamide has various applications across different fields:
Research indicates that glycinamide interacts with various biological targets and enzymes involved in metabolic pathways. For instance, it is involved in reactions catalyzed by glycinamide ribonucleotide transformylase during purine synthesis. Additionally, studies on its pharmacokinetics reveal that it has favorable absorption characteristics and low toxicity profiles . Interaction studies also assess its potential effects on various cytochrome P450 enzymes and transport proteins, indicating its complex role within biological systems .
Glycinamide shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Molecular Formula | Key Features |
---|---|---|
Glycine | C₂H₅NO₂ | Simplest amino acid; precursor to glycinamide. |
Urea | CH₄N₂O | Related to amides; important nitrogen source in biology. |
Sarcosine | C₂H₇NO₂ | Methylated derivative of glycine; involved in metabolism. |
Aminomethylamine | C₂H₈N₂ | Similar structure; used in organic synthesis reactions. |
Glycinamide's uniqueness lies in its specific role as an intermediate in purine biosynthesis and its buffering capabilities when formulated as glycinamide hydrochloride. Unlike sarcosine or urea, which have broader applications or roles, glycinamide's function is more specialized within biochemical pathways.
Glycinamide is formally named 2-aminoacetamide, reflecting its amide functional group attached to a two-carbon chain with an amino group at position 1. Common synonyms include:
Its hydrochloride salt, glycinamide hydrochloride ($$ \text{C}2\text{H}7\text{ClN}_2\text{O} $$), is widely recognized for its buffering properties.
Glycinamide belongs to the class of carboximidic acids, characterized by the functional group $$ \text{R-C(=N)-OH} $$. Its molecular structure includes:
Key identifiers include:
Parameter | Value |
---|---|
CAS Number | 598-41-4 |
Molecular Weight | 74.08 g/mol |
Melting Point | 65–67°C |
pKa (20°C) | 8.20 (hydrochloride salt) |
Glycinamide is an organic compound with the molecular formula C₂H₆N₂O and represents the amide derivative of the amino acid glycine [1] [2]. The compound has a molecular weight of 74.08 grams per mole and is registered under the Chemical Abstracts Service number 598-41-4 [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-aminoacetamide, though it is commonly referred to by several synonyms including glycinamide, aminoacetamide, and glycine amide [1] [3].
The molecular structure of glycinamide consists of a central carbon atom bonded to both an amino group (-NH₂) and an amide functional group (-CONH₂) [1]. This structural arrangement positions glycinamide as a bifunctional molecule containing both basic amino and neutral amide functionalities within a simple two-carbon framework [2]. The compound exhibits a water-soluble, white crystalline solid appearance at room temperature, with needle-like crystal morphology [4] [5].
Property | Value |
---|---|
Molecular Formula | C₂H₆N₂O |
Molecular Weight (g/mol) | 74.08 |
CAS Registry Number | 598-41-4 |
IUPAC Name | 2-Aminoacetamide |
Common Names | Glycinamide, Aminoacetamide, Glycine amide |
Melting Point (°C) | 65-67 |
Boiling Point (°C, predicted) | 281.3 ± 23.0 |
Density (g/cm³, predicted) | 1.122 ± 0.06 |
Water Solubility | Highly soluble (>1100 g/L) |
Appearance | White crystalline solid |
Crystal System | Needle-like crystals |
pKa (20°C) | 7.95 (+1) |
InChI Key | BEBCJVAWIBVWNZ-UHFFFAOYSA-N |
The physical properties of glycinamide demonstrate its highly polar nature, as evidenced by its exceptional water solubility exceeding 1100 grams per liter [4] [6]. The compound exhibits a melting point range of 65-67°C and a predicted boiling point of 281.3 ± 23.0°C [7] [8]. The predicted density of 1.122 ± 0.06 g/cm³ indicates a relatively compact molecular packing in the solid state [7] [8].
Glycinamide exhibits complex conformational behavior despite its relatively simple molecular structure [9] [10]. Computational studies using density functional theory at the B3LYP/6-311++G** level have identified multiple stable conformational forms of the molecule [10] [11]. The conformational landscape is characterized by four distinct low-energy conformers, designated as conformers I through IV, each exhibiting unique geometric arrangements and relative stabilities [12].
The global minimum conformer (conformer I) is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the amide functionality [10] [11]. This conformer exhibits rotational constants of A = 9641 MHz, B = 3976 MHz, and C = 2925 MHz, as determined through high-resolution rotational spectroscopy [12]. The dipole moment components for this conformer are μₐ = 3.8 D, μᵦ = 1.5 D, and μᶜ = 0.0 D [12].
Conformer | A (MHz) | B (MHz) | C (MHz) | μₐ (D) | μᵦ (D) | μᶜ (D) | Relative Energy (kJ/mol) |
---|---|---|---|---|---|---|---|
I (Global minimum) | 9641 | 3976 | 2925 | 3.8 | 1.5 | 0.0 | 0.0 |
II | 10066 | 3835 | 2867 | 1.9 | 2.8 | 0.0 | 5.7 |
III | 9952 | 3939 | 2944 | 1.0 | 3.5 | 1.0 | 7.4 |
IV | 9515 | 3894 | 2855 | 2.3 | 3.5 | 0.0 | 5.9 |
The conformational analysis reveals that the equilibrium population at room temperature is dominated by conformers I and II, accounting for approximately 75.02% and 23.28% of the total population, respectively [11]. The conformational preferences are governed by the balance between intramolecular hydrogen bonding interactions and steric effects associated with the orientation of the amino and amide groups [10].
Microwave spectroscopic investigations have revealed the presence of tunneling effects between symmetry-equivalent conformational states [13] [14]. The molecule exhibits a low-energy barrier of approximately 100 cm⁻¹ between mirror-image forms, resulting in observable splitting of vibrational states [13] [14]. This tunneling motion involves a concerted combination of torsional and inversional motions about the molecular framework [14].
The reactivity profile of glycinamide is determined by the presence of two distinct functional groups: the primary amino group and the primary amide group [15] . The amino functionality exhibits typical nucleophilic behavior, readily participating in acylation reactions and nucleophilic substitution processes [15]. The primary amide group demonstrates moderate reactivity toward hydrolysis and metal coordination reactions .
The amino group of glycinamide functions as an effective nucleophile in various synthetic transformations [15]. Acylation reactions with acid chlorides or anhydrides proceed readily under basic conditions to form N-acyl derivatives [15]. The compound also serves as a ligand for transition metals, coordinating through the amino nitrogen to form stable metal complexes [1] .
Functional Group | Reaction Type | Reactivity | Key Products |
---|---|---|---|
Primary amine (-NH₂) | Nucleophilic substitution, Acylation | High | N-acyl derivatives, Imines |
Primary amide (-CONH₂) | Hydrolysis, Metal coordination | Moderate | Glycine + NH₃, Metal complexes |
α-Carbon (CH₂) | Hydrogen abstraction, Oxidation | Moderate | Radicals, Oxidized products |
Carbonyl (C=O) | Nucleophilic addition, Coordination | Moderate | Hydrates, Metal complexes |
The amide functionality of glycinamide undergoes hydrolysis under acidic or basic conditions, yielding glycine and ammonia as primary products [5]. This reaction pathway represents a significant degradation route for the compound under aqueous conditions at elevated temperatures [5]. The carbonyl oxygen of the amide group also serves as a coordination site for metal ions, forming chelate complexes when coordinated simultaneously with the amino nitrogen [1].
The α-carbon position adjacent to both functional groups exhibits moderate reactivity toward hydrogen abstraction reactions [17]. Free radical processes can generate α-amino acid radical intermediates, which serve as precursors for further chemical transformations [17]. Oxidative conditions can lead to the formation of glyoxal derivatives and other oxidized products [18].
Glycinamide exhibits extensive hydrogen bonding capabilities owing to the presence of multiple hydrogen bond donor and acceptor sites [19] [20]. The amino group provides two hydrogen bond donors, while the amide group contributes both donor and acceptor functionalities through the nitrogen and oxygen atoms, respectively [19] [21].
Intramolecular hydrogen bonding plays a crucial role in stabilizing the preferred conformational states of glycinamide [9] [10]. The global minimum conformer is stabilized by a moderate-strength intramolecular hydrogen bond between one of the amino hydrogens and the carbonyl oxygen, with a typical distance range of 2.8-3.2 Å [9] [10]. This interaction contributes significantly to the conformational preference and overall molecular stability [10].
Interaction Type | Distance Range (Å) | Bond Strength | Occurrence |
---|---|---|---|
Intramolecular N-H···O=C | 2.8-3.2 | Moderate | Stabilizes conformer I |
Intermolecular N-H···O (amide) | 2.9-3.1 | Strong | Crystal packing |
Intermolecular N-H···N (amine) | 3.0-3.3 | Moderate | Solution clusters |
C-H···O weak interaction | 3.2-3.8 | Weak | Secondary interactions |
Intermolecular hydrogen bonding governs the solid-state packing arrangements and solution-phase association behavior of glycinamide [20] [22]. In crystalline form, the molecules form extended hydrogen-bonded networks through amino-to-carbonyl and amino-to-amino interactions [19]. These intermolecular associations contribute to the high melting point and substantial water solubility of the compound [19].
Solution-phase studies have demonstrated the formation of transient hydrogen-bonded clusters in aqueous environments [20]. Molecular dynamics simulations reveal that glycinamide molecules form small, short-lived aggregates through single N-H···O=C hydrogen bonds, with typical lifetimes on the order of several picoseconds [20]. The hydrogen bonding interactions with water molecules significantly influence the conformational preferences in solution compared to the gas phase [9] [10].
Glycinamide exhibits tautomeric equilibrium between its amino form and the corresponding imino form, known as glycinamidic acid [23] [24]. This tautomerization process involves the migration of a proton from the amino nitrogen to the carbonyl oxygen, resulting in the formation of an enol-like structure [23] [24].
Theoretical investigations using density functional theory methods have characterized the energetics and mechanism of the tautomerization process [23] [24]. The amino form of glycinamide represents the thermodynamically favored tautomer, with the imino form lying approximately 15.2 kJ/mol higher in energy [23]. The substantial energy difference ensures that the amino form predominates under normal conditions, with the imino tautomer representing less than 0.1% of the equilibrium population [23].
Tautomer | Relative Energy (kJ/mol) | Stability | Population (%) |
---|---|---|---|
Glycinamide (amino form) | 0.0 | Most stable | >99.9 |
Glycinamidic acid (imino form) | +15.2 | Unstable | <0.1 |
Transition state | +45.6 | High energy barrier | N/A |
Water-assisted pathway | +32.1 | Lower barrier with water | N/A |
The direct tautomerization pathway involves a high-energy transition state with an activation barrier of approximately 45.6 kJ/mol [23] [24]. This substantial barrier effectively prevents spontaneous tautomerization under ambient conditions [23]. The transition state geometry is characterized by a nearly planar arrangement of the heavy atoms with significant elongation of the N-H and C-O bonds [23].
The conversion of glycinamide to glycinamidic acid can be facilitated through water-mediated proton transfer mechanisms [23] [24]. Computational studies have demonstrated that the participation of water molecules significantly reduces the activation barrier for tautomerization to approximately 32.1 kJ/mol [23] [24].
The water-assisted mechanism proceeds through a concerted proton transfer process involving a bridging water molecule [23] [24]. In this pathway, a water molecule simultaneously accepts a proton from the amino nitrogen and donates a proton to the carbonyl oxygen, facilitating the structural rearrangement with reduced energetic cost [23] [24]. The water molecule acts as a proton relay, effectively lowering the transition state energy compared to the direct intramolecular process [23].
Multiple water molecules can further stabilize the tautomerization process through the formation of hydrogen-bonded networks [23] [24]. Studies examining the effect of explicit water solvation have shown that increasing numbers of water molecules provide additional stabilization to both the reactant and product states, while maintaining the overall thermodynamic preference for the amino form [23] [24].
The kinetics of the tautomerization process are influenced by solvent polarity and hydrogen bonding capacity [24]. In polar protic solvents, the enhanced stabilization of the transition state through hydrogen bonding interactions results in accelerated conversion rates compared to nonpolar environments [24]. However, the equilibrium position remains strongly favored toward the amino tautomer regardless of solvent conditions [24].